molecular formula C13H15N3O B8774321 N-[3-(1H-imidazol-1-yl)propyl]benzamide

N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B8774321
M. Wt: 229.28 g/mol
InChI Key: CWXFZWARVRQJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Imidazol-1-yl)propyl]benzamide is a benzamide derivative featuring a 1H-imidazole moiety linked via a three-carbon propyl chain to the benzamide nitrogen. This structure serves as a scaffold for developing bioactive molecules, particularly in medicinal chemistry, due to the imidazole group's ability to participate in hydrogen bonding and metal coordination . The compound's synthetic versatility allows for modifications at the benzamide aromatic ring or the imidazole-propyl chain, enabling tailored physicochemical and pharmacological properties.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C13H15N3O/c17-13(12-5-2-1-3-6-12)15-7-4-9-16-10-8-14-11-16/h1-3,5-6,8,10-11H,4,7,9H2,(H,15,17)

InChI Key

CWXFZWARVRQJDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Key analogs differ in substituents on the benzamide ring, influencing electronic, steric, and pharmacokinetic profiles.

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Activities
N-[3-(1H-Imidazol-1-yl)propyl]acetamide (5) Acetamide (R=CH₃) C₉H₁₄N₄O 194.23 Lower logP (hydrophilic)
3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide 3-Fluoro C₁₃H₁₄FN₃O 247.27 Enhanced metabolic stability
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide 3-Bromo C₁₃H₁₄BrN₃O 308.17 Higher logP (2.0); potential halogen bonding
N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide (8) 4-Nitro C₁₃H₁₄N₄O₃ 290.28 Electron-withdrawing group; possible enzyme inhibition
N-[3-(1H-Imidazol-1-yl)propyl]-[1,10-biphenyl]-4-carboxamide (9) Biphenyl-4-carboxamide C₂₃H₂₂N₄O 386.45 Extended conjugation; improved target binding

Key Observations :

  • Halogenated derivatives (e.g., 3-Br) exhibit increased hydrophobicity (logP ~2.0), favoring membrane permeability .
  • Biphenyl substitution (compound 9) increases molecular weight and π-π stacking interactions, critical for receptor binding .
Modifications to the Imidazole-Propyl Chain

Variations in the imidazole-propyl linker or additional functional groups alter pharmacodynamics:

Compound Name Structural Modification Molecular Formula Key Features
N-[3-(1H-Imidazol-1-yl)propyl]-2,6-dimethoxy-3-nitrobenzamide 2,6-Dimethoxy-3-nitro substitution C₁₅H₁₈N₄O₅ High polar surface area (PSA=90 Ų); nitro group for redox activity
N-[3-(4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl)propyl]benzamide Complex imidazole substitution C₂₄H₂₁FN₄O Targets kinase enzymes; XlogP=3.6
N-[3-(1H-Imidazol-1-yl)propyl]-2-[(2-methoxybenzoyl)amino]benzamide 2-Methoxybenzoyl amino group C₂₁H₂₂N₄O₃ Dual hydrogen-bonding sites (PSA=46.9 Ų)

Key Observations :

  • Nitro and methoxy groups increase PSA, improving solubility but reducing blood-brain barrier penetration .
  • Heterocyclic substitutions (e.g., pyridinyl in compound 11) introduce additional binding sites for enzyme inhibition .

Key Observations :

  • Anticancer activity correlates with halogenated aromatic rings (e.g., Cl, F) enhancing DNA intercalation .
  • Trifluoromethyl groups (compound 7) improve enzyme inhibition potency due to strong electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.